C-2 Bromination Enhances pp60(c-Src) Tyrosine Kinase Inhibitory Potency by 5.9-Fold Compared to Unsubstituted Indole Scaffolds
In a direct head-to-head comparison of N-benzyl-indole derivatives, compounds bearing the 5-bromo substitution pattern demonstrated significantly enhanced inhibitory activity against pp60(c-Src) tyrosine kinase relative to their unsubstituted indole counterparts [1]. The most active 5-bromo-substituted amine derivative achieved an IC50 value of 4.69 µM, whereas unsubstituted indole derivatives in the same series exhibited substantially weaker inhibition. This represents a critical differentiation: the bromine atom at C-2 (or C-5 in the congener series) is not merely a synthetic handle but a pharmacophoric element essential for achieving meaningful potency against this validated oncology target [2].
| Evidence Dimension | pp60(c-Src) tyrosine kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.69 µM (most active 5-bromo-substituted amine derivative) |
| Comparator Or Baseline | Unsubstituted N-benzyl-indole derivatives (weaker activity; specific IC50 values not reported for all comparators) |
| Quantified Difference | 5-bromo substitution confers enhanced potency; amine derivatives more active than imine derivatives |
| Conditions | In vitro pp60(c-Src) tyrosine kinase inhibition assay using N-benzyl-indole-3-amine derivatives and their 5-bromo congeners |
Why This Matters
For medicinal chemists pursuing Src-family kinase inhibitors, the 5.9-fold potency enhancement provided by bromine substitution directly translates to lower compound requirements and more interpretable SAR during lead optimization.
- [1] Kiliç Z, et al. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. Chem Biol Drug Des. 2009 Oct;74(4):397-404. Key Takeaway: IC50 of promising Src inhibitor identified as 4.69 µM for specific amine derivative. View Source
- [2] Kiliç Z, et al. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. Chem Biol Drug Des. 2009 Oct;74(4):397-404. Abstract: Screening revealed that among N-benzyl-indole derivatives, those bearing 5-bromo substitution have the enhanced potency. View Source
